molecular formula C16H24N2 B14238607 2,2,4-Triethyl-3-methyl-2,3-dihydro-1H-1,5-benzodiazepine CAS No. 330952-36-8

2,2,4-Triethyl-3-methyl-2,3-dihydro-1H-1,5-benzodiazepine

Cat. No.: B14238607
CAS No.: 330952-36-8
M. Wt: 244.37 g/mol
InChI Key: CGAVYRSNXYSDHL-UHFFFAOYSA-N
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Description

2,2,4-Triethyl-3-methyl-2,3-dihydro-1H-1,5-benzodiazepine is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, hypnotic, muscle relaxant, and anticonvulsant properties. This particular compound is characterized by its unique structure, which includes three ethyl groups and one methyl group attached to the benzodiazepine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Triethyl-3-methyl-2,3-dihydro-1H-1,5-benzodiazepine typically involves the cyclocondensation of 1,2-phenylenediamine with a suitable ketone. One common method is the reaction of 1,2-phenylenediamine with acetone in the presence of an acid catalyst, such as hydrochloric acid or polyphosphoric acid. The reaction is carried out under reflux conditions, typically at temperatures around 80°C, for several hours .

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of heterogeneous catalysts, such as treated natural zeolite, can enhance the efficiency of the reaction and allow for catalyst reusability . The reaction conditions are optimized to achieve high yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,2,4-Triethyl-3-methyl-2,3-dihydro-1H-1,5-benzodiazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives with altered pharmacological properties.

Scientific Research Applications

2,2,4-Triethyl-3-methyl-2,3-dihydro-1H-1,5-benzodiazepine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex benzodiazepine derivatives.

    Biology: The compound is used in studies investigating the structure-activity relationships of benzodiazepines.

    Medicine: Research focuses on its potential therapeutic effects, including anxiolytic and anticonvulsant activities.

    Industry: It is utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,2,4-Triethyl-3-methyl-2,3-dihydro-1H-1,5-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in its anxiolytic and anticonvulsant effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine
  • 2,2,4-Triethyl-2,3-dihydro-1H-1,5-benzodiazepine
  • 2,2,4-Triethyl-3-methyl-2,3-dihydro-1H-1,4-benzodiazepine

Uniqueness

2,2,4-Triethyl-3-methyl-2,3-dihydro-1H-1,5-benzodiazepine is unique due to its specific substitution pattern, which can influence its pharmacological properties. The presence of three ethyl groups and one methyl group can affect its binding affinity to the GABA receptor and its overall pharmacokinetic profile, making it distinct from other benzodiazepine derivatives .

Properties

CAS No.

330952-36-8

Molecular Formula

C16H24N2

Molecular Weight

244.37 g/mol

IUPAC Name

2,2,4-triethyl-3-methyl-1,3-dihydro-1,5-benzodiazepine

InChI

InChI=1S/C16H24N2/c1-5-13-12(4)16(6-2,7-3)18-15-11-9-8-10-14(15)17-13/h8-12,18H,5-7H2,1-4H3

InChI Key

CGAVYRSNXYSDHL-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC=CC=C2NC(C1C)(CC)CC

Origin of Product

United States

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